N'-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a piperazine ring
Scientific Research Applications
N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
Future Directions
The compound and its similar derivatives have shown promising results in in silico docking and molecular dynamics simulations, as well as in vitro studies . They have been identified as potential lead compounds for further investigation as alpha1-adrenergic receptor antagonists . This suggests that there is potential for future research and development in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using appropriate reagents and conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a series of reactions involving the use of cyclohexyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[2-(4-methoxyphenyl)piperazin-1-yl]ethyl}cyclohexyl}-N’,N’-dimethylurea hydrochloride
- **N-{2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl}cyclohexyl}-N’,N’-dimethylurea hydrochloride
Uniqueness
N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-28-19-10-6-5-9-18(19)25-15-13-24(14-16-25)12-11-22-20(26)21(27)23-17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMQPMKQQIPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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